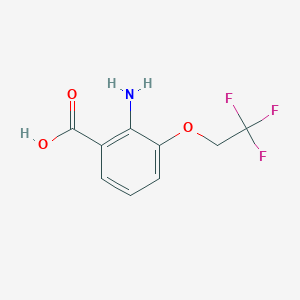

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound characterized by the presence of an amino group (-NH2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,2,2-trifluoroethanol and 3-nitrobenzoic acid.

Reaction Steps:

Esterification: The hydroxyl group of 2,2,2-trifluoroethanol reacts with the carboxylic acid group of 3-nitrobenzoic acid to form an ester.

Reduction: The nitro group (-NO2) in the ester is reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.

Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and reduce production time.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or alkyl lithium reagents.

Major Products Formed:

Oxidation: 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: 2,3-Diamino-3-(2,2,2-trifluoroethoxy)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoroethoxy groups with biological molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets and pathways. The trifluoroethoxy group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. The amino group can engage in hydrogen bonding and ionic interactions, influencing the compound's binding affinity to biological targets.

Comparación Con Compuestos Similares

3-(2,2,2-Trifluoroethoxy)propionitrile: Used as an electrolyte solvent in high-energy density batteries.

2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole: A derivative used in cytotoxic evaluations.

Uniqueness: Unlike these compounds, 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid has a distinct combination of functional groups that make it suitable for a wide range of applications, from organic synthesis to biological studies.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Actividad Biológica

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique trifluoroethoxy group may enhance its interaction with biological targets, making it a subject of various studies focused on its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F3NO3. The trifluoroethoxy group contributes to the compound's lipophilicity and stability, which may influence its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, while the trifluoroethoxy group may enhance membrane permeability and facilitate cellular uptake. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoroethoxy groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against glioblastoma cell lines through mechanisms involving apoptosis and cell cycle arrest. A study utilizing MTT assays demonstrated that these compounds induced cytotoxic effects in cancer cells by damaging DNA and disrupting cellular functions .

Antidiabetic Properties

In vivo studies using models like Drosophila melanogaster have revealed that certain derivatives of trifluoroethoxy compounds can lower glucose levels significantly. This suggests potential applications in managing diabetes through the modulation of metabolic pathways .

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of 1,3-thiazolidin-4-one derivatives linked to a trifluoroethoxy moiety, compounds were evaluated for their effects on glioblastoma cells (LN229). The results showed that several derivatives exhibited significant cytotoxicity and induced apoptosis via DNA damage mechanisms. These findings highlight the importance of structural modifications in enhancing anticancer activity .

Study 2: Antidiabetic Activity

Another investigation focused on the anti-diabetic effects of synthesized compounds containing trifluoroethoxy groups. The study demonstrated that specific derivatives significantly reduced glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-6-3-1-2-5(7(6)13)8(14)15/h1-3H,4,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJZPPSSSWSXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)(F)F)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.